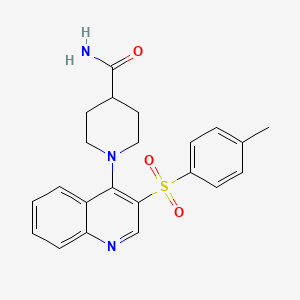

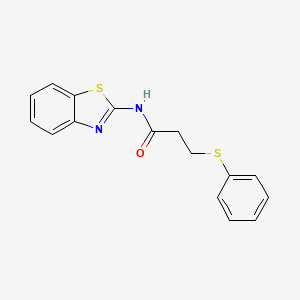

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

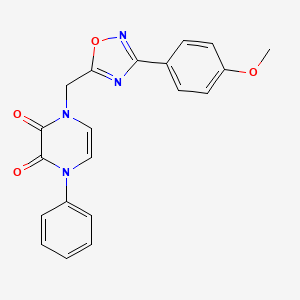

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole ring, the propanamide group, and the phenylsulfanyl group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzothiazole ring might undergo electrophilic substitution reactions, while the propanamide group might participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability, while the propanamide group might influence its solubility in water .科学的研究の応用

Psychotropic and Anti-Inflammatory Activity

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide derivatives demonstrate notable psychotropic activity, including sedative effects. They also exhibit high anti-inflammatory activity and selective cytotoxic effects on tumor cell lines, alongside possessing NO-induction ability and antimicrobial action (Zablotskaya et al., 2013).

MMP Inhibition and Wound Healing

These compounds effectively inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory and oxidative processes. They exhibit appreciable anti-inflammatory potential and wound healing effects, with some derivatives showing significant activity in nanomolar concentrations (Incerti et al., 2018).

Luminescent Properties and White Light Emission

Benzothiazole derivatives, including those structurally related to this compound, have been studied for their luminescent properties. They are used in the fabrication of white-light emitting devices, contributing to the development of new light-emitting materials (Lu et al., 2017).

Tumor Hypoxia Markers

These compounds have been explored as markers for tumor hypoxia. Novel derivatives have been synthesized and radiolabeled, showing potential in accumulating in hypoxic tumor cells, indicating their applicability in nuclear medicine and cancer diagnosis (Li et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives are also effective corrosion inhibitors, especially for carbon steel in acidic environments. Their high inhibition efficiencies and ability to adsorb onto metal surfaces make them valuable in the field of corrosion science (Hu et al., 2016).

Cerebral Ischemia Markers

These compounds have been used as cerebral ischemia markers in nuclear medicine, demonstrating the ability to permeate the blood-brain barrier and indicating potential as noninvasive imaging agents for cerebral ischemia (Chu et al., 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-15(10-11-20-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHBVNOQLCUNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840800.png)

![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2840809.png)